

Application Notes and Protocols: Chronic vs. Acute Administration of MCL-0129 (MM-129)

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Compound of Interest

Compound Name: MCL-0129

Cat. No.: B1676271

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Introduction

MCL-0129, also identified in scientific literature as MM-129, is a novel, first-in-class small molecule inhibitor targeting Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway, and Programmed death-ligand 1 (PD-L1).^{[1][2]} Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in colorectal cancer models.^{[3][4]} This document provides a detailed overview of the effects of both chronic and acute administration of MM-129, including quantitative data, experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data from preclinical studies involving acute and chronic administration of MM-129.

Table 1: Pharmacokinetic Parameters of MM-129 in Rats

Parameter	Intravenous (10 µmol/kg)	Intraperitoneal (10 µmol/kg)
C _{max} (µmol/L)	-	2.22–4.69
T _{max} (min)	-	10–30
AUC (0-120min)	220–401	183–310
Bioavailability (%)	-	68.6
Elimination Half-life (min)	-	52–75
Data sourced from preclinical studies in Wistar rats. [5]		

Table 2: Effects of Acute (24-hour) Administration of MM-129 in Mice

Dose (µmol/kg)	Mortality	Clinical Signs of Toxicity	Body Weight Change
10	0%	None Observed	No significant change
20	0%	None Observed	No significant change
40	0%	None Observed	Slight/significant body weight loss
Data from a 24-hour observation period post-administration. [1]			

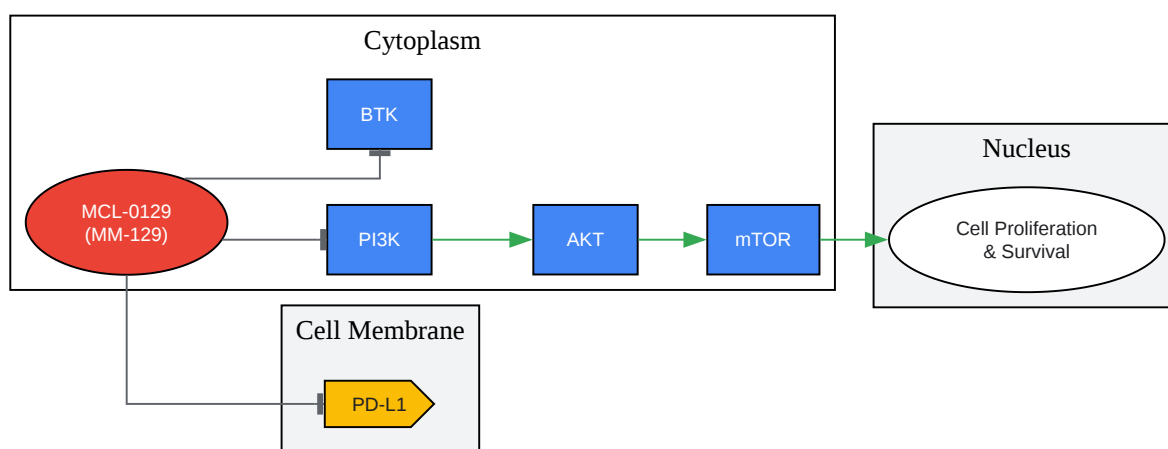
Table 3: Effects of Chronic (14-day) Administration of MM-129 in Mice

Dose ($\mu\text{mol/kg}$)	Mortality Rate	Clinical Signs of Toxicity	Effect on Body Weight (surviving mice)
10	0%	None Observed	No significant effects
20	40%	Low hypoactivity	No significant effects
40	60%	Hypoactivity, asthenia, piloerection	No significant effects

Data from a 14-day study with daily administration.[1]

Signaling Pathway and Mechanism of Action

MM-129 exerts its anti-cancer effects through the inhibition of key signaling pathways involved in tumor cell proliferation, survival, and immune evasion.[3][5] The primary mechanism involves the downregulation of the PI3K/AKT/mTOR pathway and the reduction of PD-L1 expression.[1][3]



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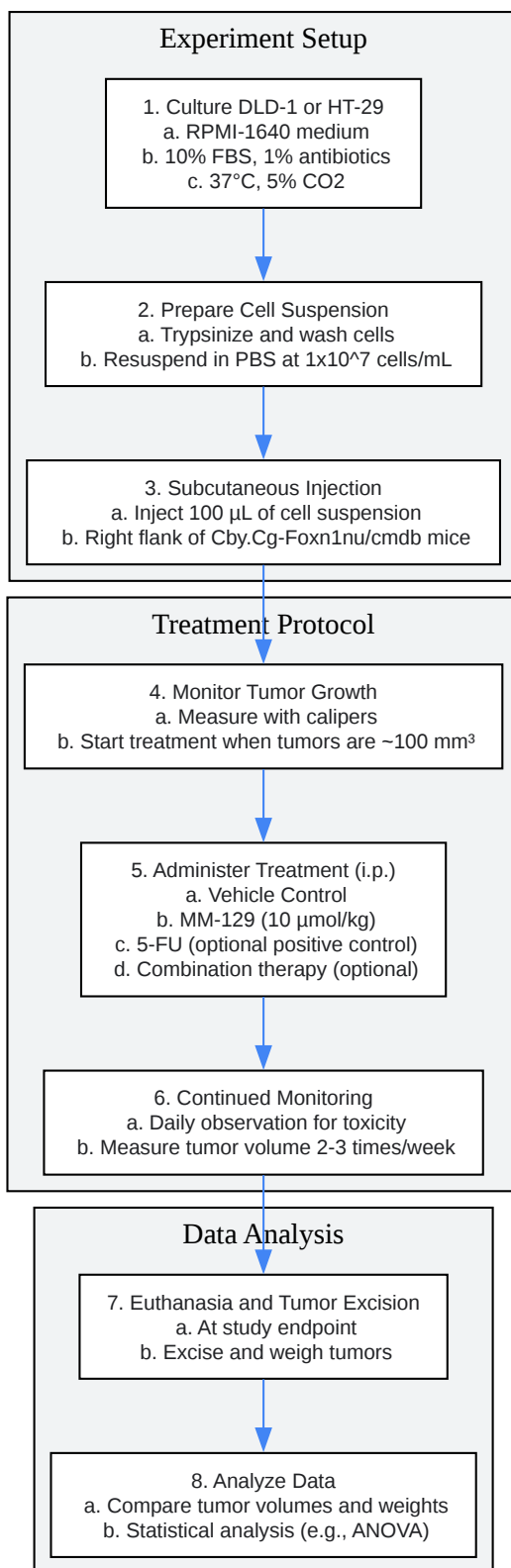
Caption: Mechanism of action of **MCL-0129** (MM-129).

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vivo Xenograft Model for Tumor Growth Assessment

This protocol describes the evaluation of MM-129's anti-tumor activity in a mouse xenograft model using human colorectal cancer cell lines (DLD-1 and HT-29).[3]



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Caption: Workflow for in vivo xenograft studies.

Materials:

- Human colorectal cancer cell lines (DLD-1, HT-29)
- Cby.Cg-Foxn1nu/cmdb mice
- RPMI-1640 medium, Fetal Bovine Serum (FBS), antibiotics
- Phosphate Buffered Saline (PBS)
- MM-129, vehicle control
- Calipers

Procedure:

- Cell Culture: DLD-1 and HT-29 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% antibiotics at 37°C in a 5% CO₂ incubator.
- Cell Preparation: Cells are harvested, washed, and resuspended in PBS at a concentration of 1x10⁷ cells/mL.
- Implantation: 100 µL of the cell suspension is injected subcutaneously into the right flank of the mice.
- Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment groups and receive intraperitoneal (i.p.) injections of MM-129 (e.g., 10 µmol/kg) or vehicle control according to the study design (e.g., daily for 14 days).
- Monitoring: Tumor size is measured with calipers 2-3 times per week, and body weight is monitored.
- Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of MM-129 in Wistar rats.[5]

Materials:

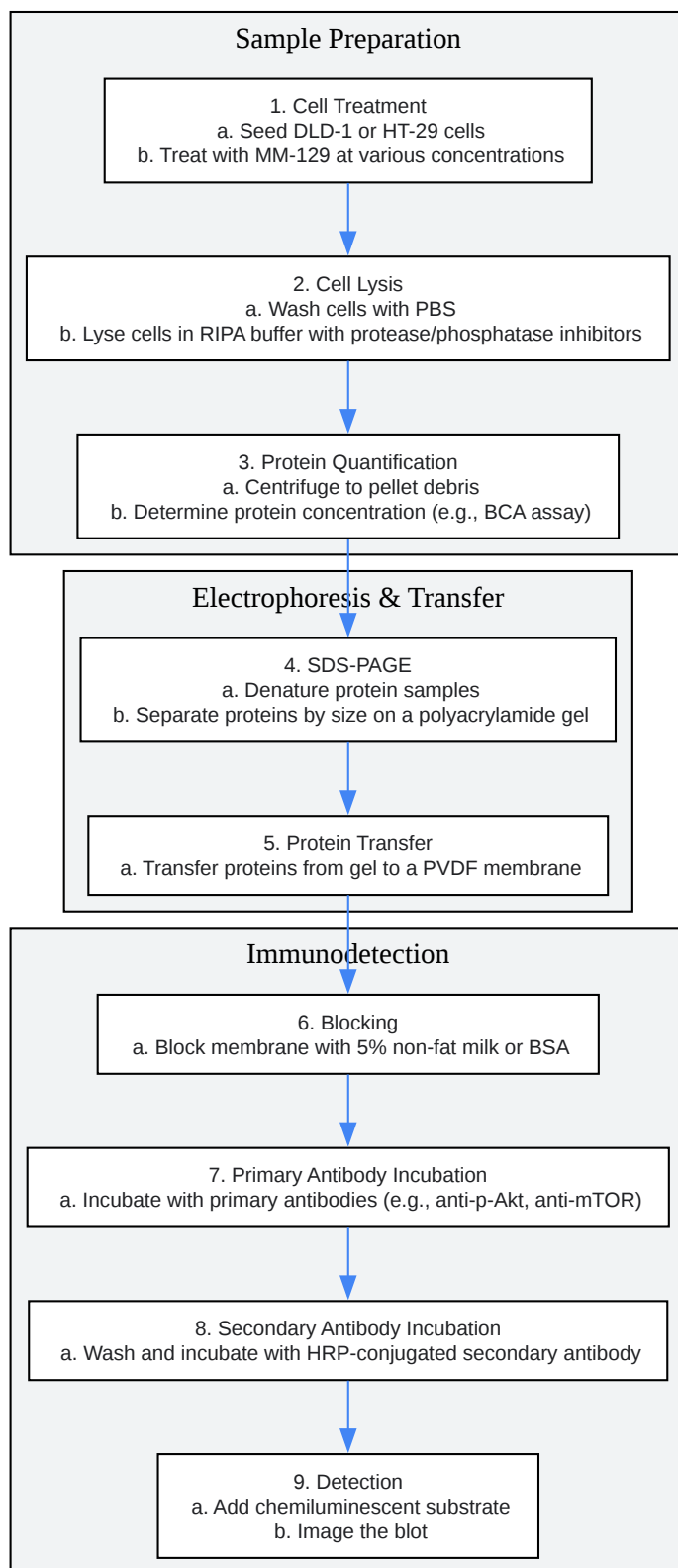
- Wistar rats
- MM-129
- Intravenous and intraperitoneal injection supplies
- Blood collection tubes (with K2-EDTA)
- Centrifuge
- LC-MS/MS for analysis

Procedure:

- Administration: MM-129 is administered to rats at a dose of 10 $\mu\text{mol/kg}$ via intravenous (i.v.) or intraperitoneal (i.p.) injection.
- Blood Sampling: Blood samples are collected at various time points (e.g., 10, 20, 30, 60, and 120 minutes) post-administration from the common carotid artery into K2-EDTA tubes.
- Plasma Preparation: Plasma is separated by centrifugation at 10,000 rpm for 5 minutes at 4°C and stored at -80°C until analysis.
- Analysis: The concentration of MM-129 in plasma samples is determined using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters (C_{max} , T_{max} , AUC, bioavailability, half-life) are calculated from the plasma concentration-time data.

Western Blot Analysis for Protein Expression

This protocol is used to assess the effect of MM-129 on the expression of proteins in the PI3K/AKT/mTOR signaling pathway.^[3]



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Caption: Workflow for Western Blot analysis.

Materials:

- Treated and untreated cancer cell lines
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Sample Preparation: Cells are treated with MM-129, then lysed. Protein concentration is determined.
- SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
- Transfer: Proteins are transferred to a PVDF membrane.
- Blocking: The membrane is blocked to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

Conclusion

The provided data and protocols offer a comprehensive resource for researchers investigating the preclinical effects of **MCL-0129** (MM-129). The distinction between acute and chronic administration reveals important information regarding the compound's safety profile and therapeutic potential. The detailed protocols and diagrams are intended to facilitate the design and execution of further studies to elucidate the full pharmacological profile of this promising anti-cancer agent.

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References

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